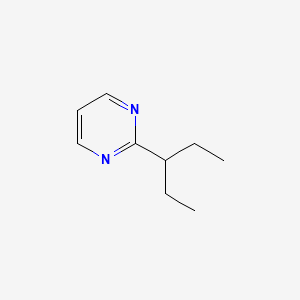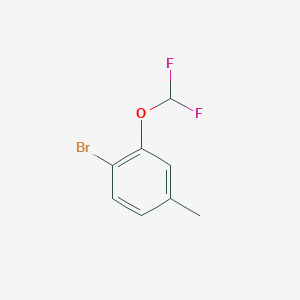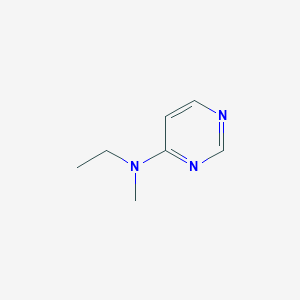
2-(Pentan-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentan-3-yl group at the second position Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pentan-3-yl-substituted nitrile with a suitable amidine under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of temperature, pressure, and reactant concentrations to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pentan-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrimidine derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with functional groups like carboxylic acids or ketones.
- Reduced derivatives with saturated side chains.
- Halogenated pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(Pentan-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Pentan-3-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular pathways. These interactions can lead to the modulation of cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyridine ring instead of a pentan-3-yl group.
2-(Pyrimidin-2-yl)propan-2-amine: Contains an amine group, offering different reactivity and biological activity.
2-(Pyrimidin-2-yl)ethanol: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 2-(Pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydrophobic pentan-3-yl group influences its solubility and interaction with biological membranes, making it a valuable compound for studying hydrophobic interactions in biological systems .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-8(4-2)9-10-6-5-7-11-9/h5-8H,3-4H2,1-2H3 |
Clave InChI |
BREIVKDLYHCPJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)








![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)




